1-(Azepan-2-yl)propan-2-ol

Description

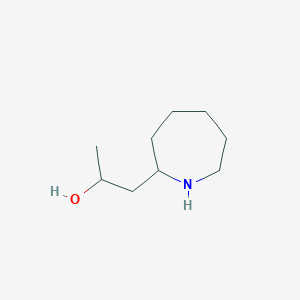

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOKIGUNVGCUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Azepan 2 Yl Propan 2 Ol

Retrosynthetic Analysis of the 1-(Azepan-2-yl)propan-2-ol Framework

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnection is at the C-C bond between the azepane ring and the propan-2-ol side chain. This suggests a convergent synthesis where a suitably functionalized azepane precursor is coupled with a three-carbon synthon.

Another key disconnection is at the C-N bond within the azepane ring, which points towards cyclization strategies from an acyclic amino alcohol precursor. This approach often involves the formation of the seven-membered ring as a key step.

Furthermore, disconnection of the C-O bond in the propan-2-ol moiety suggests the reduction of a corresponding ketone, 1-(azepan-2-yl)propan-2-one (B13172093). This ketone can be envisioned as arising from the acylation of an azepane derivative.

These disconnections form the basis for the synthetic methodologies discussed in the following sections, which aim to construct the target molecule through condensation reactions, ring-opening of epoxides, and reductive amination strategies.

Development of Novel Synthetic Pathways

The synthesis of substituted azepanes like this compound can be achieved through various modern synthetic methods. These pathways often focus on creating the carbon-carbon or carbon-nitrogen bonds necessary to assemble the final structure.

Condensation Reactions with Azepane Precursors

Condensation reactions provide a direct method for forming the C-C bond between the azepane ring and the propan-2-ol side chain. sigmaaldrich.com One plausible approach involves the reaction of an azepane-2-carbaldehyde with a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium). This reaction would form the secondary alcohol of the propan-2-ol moiety directly.

Alternatively, an aldol-type condensation could be employed. sigmaaldrich.com This would involve the reaction of an enolate derived from acetone (B3395972) with a suitable electrophilic azepane precursor. Subsequent reduction of the resulting β-hydroxy ketone would yield the desired this compound. The choice of base and reaction conditions is critical to control the regioselectivity and minimize side reactions. sigmaaldrich.com

A related strategy is the condensation of 1,3-diaminopropan-2-ol with an appropriate dicarbonyl compound, which could be designed to form the azepane ring through a double condensation and subsequent reduction. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate |

| Azepane-2-carbaldehyde | Methylmagnesium bromide | Grignard Reaction | This compound |

| Azepane Precursor | Acetone Enolate | Aldol (B89426) Condensation | 1-(Azepan-2-yl)-2-hydroxypropan-2-one |

Ring-Opening Reactions Involving Epoxide Intermediates and Azepane

The ring-opening of epoxides with amine nucleophiles is a well-established and efficient method for the synthesis of β-amino alcohols. scielo.org.mxresearchgate.net In the context of synthesizing this compound, this strategy involves the reaction of azepane with 2-methyloxirane (propylene oxide).

The reaction is typically carried out under either acidic or basic conditions. d-nb.infoopenstax.org Under basic conditions, the nucleophilic attack of the azepane nitrogen occurs at the less sterically hindered carbon of the epoxide, which in the case of propylene (B89431) oxide is the terminal methylene (B1212753) carbon. d-nb.infoopenstax.org This regioselectivity is governed by steric hindrance and leads to the formation of 1-(azepan-1-yl)propan-2-ol. To achieve the desired 2-substituted azepane, a different starting epoxide, such as one derived from an azepane precursor, would be necessary. google.com

Alternatively, if starting with a precursor like 2-(oxiran-2-ylmethyl)azepane, ring-opening with a suitable nucleophile could be explored. The regioselectivity of the ring-opening is a critical factor and can be influenced by the choice of catalyst and reaction conditions. d-nb.infoopenstax.org The use of solid acid catalysts like silica-bonded S-sulfonic acid can facilitate these reactions under solvent-free conditions. scielo.org.mx

| Epoxide | Nucleophile | Conditions | Product |

| 2-Methyloxirane | Azepane | Basic | 1-(Azepan-1-yl)propan-2-ol |

| 2-(Oxiran-2-ylmethyl)piperidine | Various Nucleophiles | Acidic/Basic | Substituted Piperidine (B6355638) Amino Alcohols mdpi.com |

This table illustrates the general principle of epoxide ring-opening with cyclic amines. The synthesis of the specific target compound, this compound, would require a tailored epoxide precursor.

Reductive Amination Strategies Utilizing Azepan-2-one Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of amines. mdpi.comgoogle.com For the synthesis of this compound, a potential strategy involves the reductive amination of a suitable ketone or aldehyde precursor with an amino alcohol.

One approach could start from a precursor such as 1-aminopropan-2-ol (B43004) and a dicarbonyl compound that can cyclize to form the azepane ring. A more direct route would involve the reductive amination of a ketone. For instance, the reaction of 1-amino-3-(piperidin-2-yl)propan-2-ol with a ketone could be envisioned, although this would lead to a different final product. enaminestore.com

A more relevant strategy would involve the synthesis of 1-(azepan-2-yl)propan-2-one as a key intermediate. This ketone could then be reduced to the desired alcohol. The synthesis of this ketone could be achieved through various methods, such as the acylation of an azepane derivative. Subsequent reduction of the ketone to the alcohol can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov

| Amine | Carbonyl Compound | Reducing Agent | Product |

| 1-Aminopropan-2-ol | Glutaraldehyde | Sodium triacetoxyborohydride | 1-(Piperidin-1-yl)propan-2-ol (Illustrative) |

| Azepane | 1-Hydroxypropan-2-one | Sodium triacetoxyborohydride | 1-(Azepan-1-yl)propan-2-ol |

This table provides examples of reductive amination reactions. The synthesis of this compound via this method would likely proceed through the reduction of an intermediate ketone.

Chemo-enzymatic Approaches for Enantioselective Synthesis

Chemo-enzymatic methods offer a powerful approach to the synthesis of enantiomerically pure compounds, combining the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. acs.orgfrontiersin.org For the synthesis of chiral alcohols like this compound, lipase-catalyzed reactions are particularly valuable. nih.govdntb.gov.ua

Lipase-catalyzed kinetic resolution of racemic alcohols via transesterification in non-aqueous media is a widely used method to obtain enantiopure alcohols and their corresponding esters. researchgate.netresearchgate.netcore.ac.uk In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

For the synthesis of enantiopure this compound, a racemic mixture of the alcohol would be subjected to transesterification using a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas aeruginosa lipase (PAL), and an acyl donor, typically an activated ester like vinyl acetate. researchgate.net The reaction is carried out in an organic solvent, and the choice of solvent can significantly impact the enzyme's activity and selectivity. core.ac.uk

The reaction parameters, including temperature, enzyme concentration, and substrate concentration, are optimized to achieve high conversion and enantiomeric excess (ee) for both the unreacted alcohol and the acylated product. researchgate.netresearchgate.net For instance, in the chemo-enzymatic synthesis of a related compound, (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, optimal conditions were found to be 30°C with 30 mg/mL of PAL in a toluene (B28343)/[BMIM][BF4] mixture, yielding high enantiomeric excess for both the remaining (R)-alcohol and the (S)-acetate. researchgate.net After the enzymatic resolution, the unreacted alcohol and the ester can be separated by chromatography. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Product 1 (Unreacted) | Product 2 (Acylated) |

| (RS)-1-(Azepan-2-yl)propan-2-ol | e.g., CAL-B, PAL | Vinyl Acetate | Toluene, Isooctane | (R)- or (S)-1-(Azepan-2-yl)propan-2-ol | (S)- or (R)-1-(Azepan-2-yl)propan-2-yl acetate |

Biocatalytic Resolution Techniques for Chiral Stereoisomers

The kinetic resolution of chiral amino alcohols using biocatalysts, particularly lipases, is a well-established and green method for obtaining enantiomerically pure compounds. jocpr.comnih.gov For a racemic mixture of this compound, a lipase-catalyzed transesterification would be a primary approach. In this reaction, one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. jocpr.com

Lipases from various microbial sources such as Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas aeruginosa have demonstrated high enantioselectivity in resolving similar β-amino alcohols. researchgate.netresearchgate.netresearchgate.net The choice of acyl donor is critical; vinyl acetates are commonly used as they produce a volatile byproduct (acetaldehyde), which drives the reaction forward. researchgate.netresearchgate.net

Table 1: Representative Lipase-Catalyzed Resolution of Analogous Amino Alcohols

| Enzyme Source | Substrate Analogue | Acyl Donor | Solvent | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas aeruginosa | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Vinyl acetate | Toluene/[BMIM][BF4] | ~50% | >98% (product & substrate) | researchgate.netresearchgate.net |

| Candida antarctica (CALA) | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | 3-methoxyphenyl allyl carbonate | Toluene | ~50% | >98% (product & substrate) | nih.gov |

This table is illustrative and based on data for analogous compounds, not this compound.

Metal-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

The construction of the this compound skeleton could theoretically be achieved through various metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net

One plausible route is the α-alkylation of a protected azepane. Direct α-lithiation and substitution of N-Boc-azepane is known to be a low-yielding process, making alternative strategies more attractive. acs.org A more modern approach could involve the palladium-catalyzed coupling of a suitable azepane precursor with a three-carbon unit. For instance, a palladium-catalyzed reaction could couple a 2-haloazepane derivative with a propen-2-ol (B8755588) equivalent, followed by reduction. Alternatively, tandem reactions, such as the copper(I)-catalyzed amination/cyclization of functionalized allenynes, have been used to create substituted azepine rings, which could then be further modified. mdpi.com

Another strategy involves the hydroaminoalkylation of an alkene with an azepane derivative, catalyzed by transition metals like ruthenium or iridium, which is an atom-economical method for forming C-N bonds. rsc.org

Optimization of Reaction Conditions

The yield, selectivity, and efficiency of any synthetic route to this compound would be highly dependent on the optimization of reaction conditions.

The choice of solvent is crucial in both biocatalytic and chemical synthesis. In lipase-catalyzed resolutions, the solvent's hydrophobicity (log P) significantly impacts enzyme activity and enantioselectivity. researchgate.net Non-polar solvents like toluene and cyclohexane (B81311) are often effective. researchgate.net The use of ionic liquids, sometimes in combination with organic solvents, has been shown to enhance both conversion rates and enantiomeric excess in the resolution of related amino alcohols. researchgate.netresearchgate.net For metal-catalyzed reactions, polar aprotic solvents like THF, dioxane, or DMF are commonly employed to ensure the solubility of reactants and catalysts. acs.orgmdpi.com

Table 2: Effect of Solvent on Lipase-Catalyzed Resolution of a Piperidine Analogue

| Solvent System (Toluene:[BMIM][BF4]) | Conversion (%) | Enantiomeric Excess (eeS, %) | Reference |

|---|---|---|---|

| 100:0 | 29.8 | 39.0 | researchgate.net |

| 90:10 | 38.2 | 58.0 | researchgate.net |

| 80:20 | 42.1 | 72.0 | researchgate.net |

| 70:30 | 46.0 | 81.0 | researchgate.net |

This table is illustrative and based on data for 1-chloro-3-(piperidin-1-yl)propan-2-ol.

For a biocatalytic approach, screening a panel of lipases would be the first step to identify the most effective catalyst. researchgate.net Catalyst performance is enhanced through immobilization, which improves stability and recyclability. researchgate.net In metal-catalyzed synthesis, the choice of the metal (e.g., Pd, Cu, Ru, Rh), ligand, and base is critical. mdpi.commdpi.com N-Heterocyclic Carbenes (NHCs) have emerged as highly effective ligands for transition metal catalysts, offering enhanced stability and reactivity compared to traditional phosphine (B1218219) ligands, especially in cross-coupling reactions. scripps.edusigmaaldrich.com

Temperature is a critical parameter. In enzymatic reactions, there is an optimal temperature for activity; temperatures that are too high can lead to enzyme denaturation, while lower temperatures can significantly enhance enantioselectivity. researchgate.net For chemical reactions, higher temperatures generally increase reaction rates but can sometimes lead to lower selectivity or the formation of side products. rsc.org While many modern coupling reactions are performed at atmospheric pressure, certain processes like hydrogenation to produce a saturated azepane ring may require elevated pressures of hydrogen gas. manchester.ac.uk

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of azepane derivatives is an area of active research. nih.govresearchgate.net Key strategies include:

Biocatalysis : Using enzymes like lipases or transaminases operates under mild conditions (room temperature, atmospheric pressure, neutral pH) and in aqueous media, reducing energy consumption and hazardous waste. mdpi.comresearchgate.netrsc.org

Atom Economy : Designing reactions, such as catalytic hydroaminations or tandem cyclizations, that incorporate most of the atoms from the starting materials into the final product. mdpi.comrsc.org

Catalysis over Stoichiometric Reagents : Employing catalytic amounts of transition metals or enzymes instead of stoichiometric reagents minimizes waste. researchgate.net

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or certain ionic liquids. nih.gov

Renewable Feedstocks : Investigating routes that begin from biomass-derived starting materials. rsc.org A chemoenzymatic cascade, for example, could potentially convert a diol into an amino alcohol under green conditions. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Azepan 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(Azepan-2-yl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Interpretation and Assignment

The predicted signals for the protons would be assigned as follows: The methyl protons (H-10) attached to C-9 would likely appear as a doublet due to coupling with the H-9 methine proton. The protons of the azepane ring (H-2 to H-7) would present as a series of complex, overlapping multiplets in the aliphatic region. The methine proton at C-2, being adjacent to the nitrogen atom, would be found at a lower field compared to the other ring methylene (B1212753) protons. The protons on the propanol (B110389) side chain (H-8 and H-9) would also show characteristic splitting patterns. The H-9 methine proton, being attached to the carbon bearing the hydroxyl group, would be significantly deshielded. The signals for the O-H and N-H protons are typically broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-10 (CH₃) | ~ 1.1 - 1.3 | Doublet (d) | ~ 6-7 |

| H-3, H-4, H-5, H-6 | ~ 1.4 - 1.9 | Multiplets (m) | - |

| H-7 | ~ 2.5 - 2.7 | Multiplet (m) | - |

| H-8 | ~ 1.3 - 1.6 | Multiplet (m) | - |

| H-2 | ~ 2.8 - 3.1 | Multiplet (m) | - |

| H-9 | ~ 3.7 - 4.0 | Multiplet (m) | - |

| N-H | ~ 1.5 - 3.0 | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The broadband proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, one for each unique carbon atom. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms. Carbons bonded to heteroatoms (oxygen and nitrogen) are expected to be deshielded and resonate at lower fields.

The carbon of the methyl group (C-10) would appear at the highest field (lowest ppm). The carbons of the azepane ring (C-3, C-4, C-5, C-6) would be found in the typical aliphatic range. The carbons adjacent to the nitrogen atom (C-2 and C-7) would be shifted downfield. The most deshielded carbon atoms would be C-9, which is bonded to the hydroxyl group, and C-2, which is adjacent to the nitrogen and part of the substituted ring position.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-10 (CH₃) | ~ 20 - 25 |

| C-4, C-5 | ~ 25 - 30 |

| C-3, C-6 | ~ 30 - 35 |

| C-8 (CH₂) | ~ 40 - 45 |

| C-7 (CH₂) | ~ 45 - 50 |

| C-2 (CH) | ~ 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H-9 and H-10, and between H-9 and H-8. Within the azepane ring, correlations would be observed between adjacent protons (e.g., H-2 with H-3 and H-7; H-3 with H-4, etc.), helping to trace the connectivity of the heterocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.8 ppm (H-9) would show a correlation to the carbon signal at ~68 ppm (C-9).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations would include a cross-peak between the methyl protons (H-10) and the carbinol carbon (C-9), as well as the side-chain methylene carbon (C-8). Correlations between H-8 and carbons C-2 and C-9 would confirm the attachment of the propanol side chain to the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be critical for determining the stereochemistry and preferred conformation of the molecule, for example, by showing through-space interactions between protons on the propanol side chain and protons on the azepane ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

O-H and N-H Stretching: A prominent, broad band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibrations of the O-H and N-H groups, which are involved in intermolecular hydrogen bonding. The O-H stretch is typically stronger in the IR spectrum, while the N-H stretch is often weaker.

C-H Stretching: In the region of 2850-3000 cm⁻¹, sharp to medium intensity bands would appear, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the azepane ring and the propanol side chain.

N-H Bending: A medium intensity band between 1550 and 1650 cm⁻¹ is expected for the N-H bending (scissoring) vibration of the secondary amine.

C-O Stretching: A strong absorption in the IR spectrum, typically in the 1050-1150 cm⁻¹ range, would be indicative of the C-O stretching vibration of the secondary alcohol.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex series of bands arising from various bending, rocking, and skeletal vibrations. This "fingerprint" region is unique to the molecule and can be used for identification purposes.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H, N-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Strong |

| N-H bend | 1550 - 1650 | Medium | Weak |

| C-H bend (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |

| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong | Weak |

| C-N stretch | 1020 - 1250 | Medium | Medium |

Conformational Analysis via Characteristic Vibrational Frequencies

The azepane ring is known to exist in several low-energy conformations, such as the chair and boat forms. The specific conformation adopted by this compound, as well as the rotational isomers (rotamers) about the C2-C8 and C8-C9 bonds, would influence the exact positions and shapes of the vibrational bands, particularly in the fingerprint region.

A detailed conformational analysis would involve comparing the experimental IR and Raman spectra with spectra predicted from computational chemistry calculations (e.g., using Density Functional Theory, DFT) for different possible conformers. For example, the frequencies of certain C-C and C-N skeletal vibrations are sensitive to the ring conformation. Similarly, the position of the C-O stretching band can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azepane ring, which would only be possible in specific conformations. By matching the experimental spectrum to the calculated spectrum of the lowest energy conformer, the dominant solution-phase or solid-state structure could be inferred.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the precise molecular weight and to deduce the structural connectivity of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C9H19NO, the expected exact mass can be calculated. While specific experimental data for this compound is not publicly available, a hypothetical HRMS analysis would be expected to confirm this molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C9H19NO + H]+ | 158.1545 |

| [C9H19NO + Na]+ | 180.1364 |

Note: This table is illustrative and based on theoretical calculations.

Fragmentation Pattern Analysis for Structural Connectivity

The fragmentation pattern of a molecule in a mass spectrometer provides a roadmap of its structure. For this compound, which contains both an azepane ring and a propan-2-ol side chain, characteristic fragmentation pathways would be anticipated. Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation for alcohols. libretexts.org Additionally, alpha-cleavage adjacent to the nitrogen atom in the azepane ring is a dominant fragmentation pathway for aliphatic amines. miamioh.edu The analysis of these fragments helps to piece together the molecular structure. The molecular ion peak for a monoamine is expected to be an odd number. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

To perform X-ray crystallography, a suitable single crystal of this compound would be required. The diffraction pattern obtained from the crystal would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydroxyl group (-OH) and a secondary amine (-NH-) in this compound makes it capable of forming significant intermolecular hydrogen bonds. X-ray crystallographic analysis would reveal the intricate network of these hydrogen bonds, which play a crucial role in the solid-state packing and the physical properties of the compound.

Conformational Preferences in the Crystalline State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its conformational preferences in the crystalline state, including specific bond lengths, bond angles, and torsion angles determined by methods such as X-ray diffraction, cannot be provided at this time.

The determination of a molecule's conformation in the solid state is exclusively achieved through experimental techniques like single-crystal X-ray crystallography. This method provides precise three-dimensional coordinates of the atoms within the crystal lattice, from which intramolecular and intermolecular geometric parameters can be calculated. Without such experimental data for this compound, any discussion on its crystalline conformation would be speculative.

For a complete understanding of the conformational preferences of this compound in the solid phase, a future crystallographic study would be required. Such a study would reveal the preferred geometry of the azepane ring, the orientation of the propan-2-ol substituent, and the nature of any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Computational and Theoretical Chemistry of 1 Azepan 2 Yl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. mdpi.com These methods, rooted in quantum mechanics, offer a powerful lens through which to view chemical phenomena. appleacademicpress.com

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. nih.gov This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for optimizing molecular geometries and calculating a range of electronic properties. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 1-(azepan-2-yl)propan-2-ol, which contains both amine and alcohol functionalities, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable choice. tsijournals.com This functional provides a good balance between computational cost and accuracy for many organic systems. researchgate.net

The selection of a basis set is equally critical. The 6-311++G(d,p) basis set is a popular choice for achieving a high degree of accuracy. tsijournals.comtsijournals.com This triple-zeta basis set includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Table 1: Selected Functional and Basis Set for DFT Calculations

| Parameter | Selection | Rationale |

| Functional | B3LYP | Provides a reliable balance of accuracy and computational efficiency for organic molecules containing heteroatoms. tsijournals.com |

| Basis Set | 6-311++G(d,p) | A flexible, triple-zeta basis set with diffuse and polarization functions suitable for detailed electronic structure calculations. tsijournals.comtsijournals.com |

For calculations demanding even higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP4), can be utilized. mdpi.com These methods are computationally more intensive but can provide more precise energy values, which are crucial for detailed reaction mechanism studies. While DFT is often sufficient for geometry optimization, ab initio methods can be employed for single-point energy calculations on the DFT-optimized geometry to refine the electronic energy. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmsu.edu The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring due to the presence of its lone pair of electrons. The LUMO is likely distributed across the antibonding orbitals of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital, primarily localized on the nitrogen atom. |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital, distributed across the molecular framework. |

| HOMO-LUMO Gap | 7.7 | A larger gap indicating high kinetic stability. |

Note: The values presented are theoretical and based on typical ranges for similar organic molecules. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs. wikipedia.orgwisc.edu NBO analysis provides information on atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions. nih.govresearchgate.net

Table 3: Theoretical NBO Analysis Data for Key Atoms in this compound

| Atom | Natural Charge (e) | Hybridization | Key NBOs |

| N (Azepane) | -0.65 | sp³.⁰ | Lone Pair (LP) |

| O (Hydroxyl) | -0.75 | sp³.⁰ | Lone Pair (LP) |

| C (attached to N) | 0.20 | sp³ | σ(C-N), σ(C-C), σ(C-H) |

| C (attached to O) | 0.35 | sp³ | σ(C-O), σ(C-C), σ(C-H) |

Note: These values are illustrative and represent typical theoretical expectations for such a molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded representation of the electrostatic potential on the electron density surface, offering insights into a molecule's reactivity and intermolecular interaction sites. The MEP is calculated by determining the energy of interaction between a positive point charge (a proton) and the molecule's electron cloud at various points in space.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The color scheme typically ranges from red (most negative potential) to blue (most positive potential), with intermediate values represented by shades of orange, yellow, and green.

Negative Potential Regions (Red/Orange): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. In the case of this compound, the most significant negative potential is localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the azepane ring. These atoms possess lone pairs of electrons, making them the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential Regions (Blue): These regions indicate a deficiency of electrons and are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen in its protonated form. These sites are the primary donors in hydrogen bond formation.

Neutral Regions (Green): The carbon skeleton of the azepane ring and the propanol (B110389) side chain generally exhibit a neutral or near-neutral potential. These areas are less likely to be involved in strong electrostatic interactions.

The MEP map of this compound provides a qualitative prediction of its chemical behavior, highlighting the electronegative oxygen and nitrogen atoms as centers of reactivity for electrophilic species and the hydroxyl hydrogen as a site for nucleophilic interaction.

Mulliken Charge Analysis and Atomic Charge Distribution

Mulliken charge analysis is a computational method used to estimate the partial atomic charges within a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution, complementing the qualitative picture offered by the MEP map. researchgate.net The calculation is based on the partitioning of the total electron population among the constituent atoms. uni-muenchen.de

In this compound, the Mulliken charge distribution reveals the effects of electronegativity differences between atoms. The oxygen and nitrogen atoms, being the most electronegative, exhibit significant negative charges. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms bonded to the nitrogen (in a protonated state) carry a notable positive charge. The carbon atoms within the molecule have smaller charge values, which vary depending on their bonding environment. For instance, the carbon atom bonded to the hydroxyl group (C-2 of the propanol chain) will have a more positive charge compared to the other carbon atoms due to the electron-withdrawing effect of the oxygen atom.

Below is a hypothetical data table representing the Mulliken atomic charges for selected atoms in this compound, calculated at a theoretical level such as Density Functional Theory (DFT) with a suitable basis set.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Mulliken Charge (e) |

|---|---|---|

| O1 | Oxygen | -0.65 |

| N1 | Nitrogen | -0.45 |

| H(O1) | Hydrogen | +0.40 |

| C2' | Carbon | +0.15 |

| C2 | Carbon | +0.05 |

Note: The values presented are illustrative and would be determined through specific quantum chemical calculations.

Vibrational Frequency Calculations and Spectral Simulation (IR, Raman, NMR)

Vibrational frequency calculations are a powerful computational tool for predicting the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk These calculations are typically performed using methods like DFT and provide information about the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra, aiding in the interpretation of experimental data. researchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl group.

N-H Stretch: A medium to weak absorption in the IR spectrum around 3300-3500 cm⁻¹ for the secondary amine in the azepane ring.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, arising from the stretching vibrations of the C-H bonds in the azepane ring and the propanol side chain.

C-O Stretch: A strong absorption in the IR spectrum, typically in the 1050-1260 cm⁻¹ range, associated with the stretching of the carbon-oxygen bond.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.

Ring Vibrations: Complex vibrational modes associated with the azepane ring structure appearing in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated computationally. mdpi.com These calculations predict the resonance frequencies of atomic nuclei (e.g., ¹H and ¹³C) in a magnetic field, providing detailed information about the molecular structure and connectivity. The calculated NMR spectra for this compound would show distinct signals for the different hydrogen and carbon atoms in the molecule, with their chemical shifts influenced by the local electronic environment.

Table 2: Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound

| Mode/Atom | Type | Calculated Frequency (cm⁻¹)/Shift (ppm) |

|---|---|---|

| O-H Stretch | IR/Raman | ~3450 |

| N-H Stretch | IR/Raman | ~3350 |

| C-H Stretch | IR/Raman | 2850-3000 |

| C-O Stretch | IR/Raman | ~1100 |

| ¹H (O-H) | NMR | ~2.5-4.0 |

| ¹H (N-H) | NMR | ~1.5-3.0 |

Note: These are representative values and would vary based on the computational method and basis set used.

Potential Energy Surface (PES) Analysis for Conformational Isomers and Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Analysis of the PES is crucial for understanding the conformational flexibility of a molecule and for exploring potential reaction pathways. longdom.org For a flexible molecule like this compound, with its seven-membered azepane ring and rotatable side chain, the PES is complex with numerous local minima corresponding to different stable conformations (conformational isomers). researchgate.net

Computational methods can be used to explore this surface to identify the lowest energy conformations, known as global minima, as well as other low-energy conformers. nih.gov The azepane ring itself can adopt several conformations, such as chair and boat forms, and the orientation of the propan-2-ol substituent relative to the ring adds further conformational possibilities. rsc.org The relative energies of these conformers determine their population at a given temperature.

Furthermore, PES analysis can be used to map out the energy profile of chemical reactions involving this compound. This involves identifying transition states, which are saddle points on the PES that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, a key parameter in determining the reaction rate.

Thermodynamic Parameters and Stability Predictions

Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, for different molecular conformations and at various temperatures. mdpi.com These parameters are essential for predicting the relative stability of different isomers and for understanding the thermodynamics of chemical reactions. researchgate.net

For this compound, the calculated thermodynamic parameters can be used to determine the equilibrium distribution of its various conformational isomers. The conformer with the lowest Gibbs free energy will be the most stable and therefore the most abundant at equilibrium.

The standard thermodynamic properties that can be calculated include:

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔG°f): A measure of the spontaneity of the formation of the compound.

These calculations are typically performed using statistical mechanics based on the results of vibrational frequency calculations.

Table 3: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -350.5 | kJ/mol |

| Standard Entropy (S°) | 450.2 | J/(mol·K) |

Note: These values are illustrative and would be derived from specific computational models.

By comparing the Gibbs free energies of different conformers, their relative stabilities can be quantitatively assessed. This information is crucial for understanding the molecule's behavior in different environments and its potential interactions with biological systems.

Chemical Reactivity and Derivatization of 1 Azepan 2 Yl Propan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in 1-(azepan-2-yl)propan-2-ol is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and dehydration. These reactions provide pathways to a broad spectrum of derivatives with modified physicochemical properties.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. Given the presence of the basic azepane nitrogen, it is often necessary to protect the amine group or to use a non-acidic coupling agent to avoid unwanted side reactions.

Common esterification methods that could be applied to this compound include reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine, or the use of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid.

Etherification: The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. byjus.comchemistrysteps.comyoutube.commasterorganicchemistry.comwikipedia.org This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base is crucial to avoid deprotonation of the azepane nitrogen. Sodium hydride (NaH) is a common choice for this transformation. youtube.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). byjus.com

Table 1: Hypothetical Esterification and Etherification Reactions of this compound

| Product | Reagents and Conditions |

|---|---|

| 1-(Azepan-2-yl)propan-2-yl acetate | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt |

| 1-(Azepan-2-yl)propan-2-yl benzoate | Benzoyl chloride, Pyridine, Dichloromethane, 0 °C to rt |

| 2-(2-Methoxypropyl)azepane | 1. Sodium hydride, THF, 0 °C to rt; 2. Methyl iodide |

| 2-(2-Benzyloxypropyl)azepane | 1. Sodium hydride, THF, 0 °C to rt; 2. Benzyl bromide |

Oxidation Pathways and Product Characterization

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(azepan-2-yl)propan-2-one (B13172093). A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are generally preferred to avoid over-oxidation or reaction with the amine functionality.

The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is a well-established method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.com This method is known for its mild conditions and wide functional group tolerance.

Another common method is the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in an inert solvent like dichloromethane. However, the toxicity of chromium reagents has led to the development of alternative methods.

Characterization of the resulting ketone, 1-(azepan-2-yl)propan-2-one, would typically involve spectroscopic techniques. The appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum (around 1715 cm⁻¹) and the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum, along with a downfield shift of the adjacent methine proton, would confirm the successful oxidation.

Table 2: Potential Oxidation Reactions of this compound

| Product | Oxidizing Agent and Conditions |

|---|---|

| 1-(Azepan-2-yl)propan-2-one | Oxalyl chloride, DMSO, Triethylamine, Dichloromethane, -78 °C to rt |

| 1-(Azepan-2-yl)propan-2-one | Pyridinium chlorochromate (PCC), Dichloromethane, rt |

| 1-(Azepan-2-yl)propan-2-one | Dess-Martin periodinane, Dichloromethane, rt |

Dehydration Processes and Elimination Products

Acid-catalyzed dehydration of this compound would be expected to lead to the formation of an alkene through an elimination reaction. The secondary alcohol can be protonated by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) results in the formation of a double bond.

Given the structure of this compound, two possible alkene products could be formed: 2-(prop-1-en-2-yl)azepane and 2-(prop-2-en-1-yl)azepane. According to Zaitsev's rule, the more substituted alkene, 2-(prop-1-en-2-yl)azepane, would be the major product. The reaction conditions, particularly the temperature and the choice of acid catalyst, would influence the product distribution.

Reactions Involving the Azepane Nitrogen

The secondary amine in the azepane ring is a nucleophilic and basic center, making it susceptible to a range of reactions, including alkylation, acylation, salt formation, and quaternization.

Alkylation and Acylation of the Amine

Alkylation: The nitrogen atom of the azepane ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via an SN2 mechanism. To drive the reaction to completion, a base is often added to neutralize the hydrogen halide formed as a byproduct. Common bases for this purpose include potassium carbonate or triethylamine. In the absence of a base, the reaction may stop after the formation of the hydrohalide salt of the starting amine.

Acylation: Acylation of the azepane nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. These reactions are generally rapid and exothermic. Similar to alkylation, a base is often employed to scavenge the acid byproduct. Pyridine is a commonly used solvent and base for such reactions. The resulting N-acylated derivatives are amides.

Table 3: Representative Alkylation and Acylation Reactions of this compound

| Product | Reagents and Conditions |

|---|---|

| 1-(1-Methylazepan-2-yl)propan-2-ol | Methyl iodide, Potassium carbonate, Acetonitrile, rt |

| 1-(1-Benzylazepan-2-yl)propan-2-ol | Benzyl bromide, Triethylamine, Dichloromethane, rt |

| 1-(1-Acetylazepan-2-yl)propan-2-ol | Acetyl chloride, Pyridine, 0 °C to rt |

| 1-(1-Benzoylazepan-2-yl)propan-2-ol | Benzoyl chloride, Triethylamine, Dichloromethane, 0 °C to rt |

Salt Formation and Quaternization Studies

Salt Formation: As a secondary amine, the azepane nitrogen is basic and readily reacts with acids to form ammonium (B1175870) salts. Treatment of this compound with inorganic acids, such as hydrochloric acid or sulfuric acid, or organic acids, like acetic acid or trifluoroacetic acid, will result in the formation of the corresponding ammonium salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

Quaternization: The azepane nitrogen can undergo further alkylation with an excess of an alkylating agent to form a quaternary ammonium salt. researchgate.net This reaction, known as quaternization, converts the tertiary amine (formed after initial N-alkylation) into a permanently charged quaternary ammonium ion. Methyl iodide is a common reagent for this purpose. The reaction is typically carried out in a polar solvent. The resulting quaternary ammonium salts are often isolated as crystalline solids.

Table 4: Salt Formation and Quaternization of this compound Derivatives

| Product | Reagents and Conditions |

|---|---|

| 2-(2-Hydroxypropyl)azepan-1-ium chloride | Hydrochloric acid, Diethyl ether |

| 1,1-Dimethyl-2-(2-hydroxypropyl)azepanium iodide | Excess Methyl iodide, Acetonitrile, rt |

| 1-Benzyl-1-methyl-2-(2-hydroxypropyl)azepanium iodide | 1-(1-Benzylazepan-2-yl)propan-2-ol, Methyl iodide, Acetonitrile, rt |

N-Oxidation Reactions

The tertiary amine functionality within the azepane ring of this compound is a prime site for oxidation. N-oxidation reactions of tertiary amines are well-documented and typically yield the corresponding N-oxide. wikipedia.org This transformation can be achieved using a variety of oxidizing agents.

Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide and peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.ukarkat-usa.org The reaction with m-CPBA is known to proceed via a concerted pathway, where the oxygen atom from the peroxy acid is transferred to the nitrogen atom of the amine. liverpool.ac.uk Given the structure of this compound, the lone pair of electrons on the nitrogen atom is sterically accessible, suggesting that it should readily undergo N-oxidation.

The stereochemistry of the starting material, which contains two chiral centers, would likely influence the stereochemical outcome of the N-oxidation. The nitrogen atom in the resulting N-oxide becomes a new stereocenter. The oxidation would likely proceed from the less sterically hindered face of the molecule, potentially leading to a diastereomeric mixture of N-oxides. The ratio of these diastereomers would be dependent on the directing influence of the existing stereocenters. Asymmetric N-oxidation of cyclic tertiary amines has been achieved using chiral catalysts, which could potentially offer a route to a single enantiomer of the N-oxide. researchgate.net

The properties of the resulting N-oxide would differ significantly from the parent amine. Amine oxides are highly polar, water-soluble compounds. wikipedia.org They can serve as valuable synthetic intermediates, for instance, in the Cope elimination reaction if a suitable hydrogen is present on a beta-carbon. wikipedia.org

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution | This compound N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) at or below room temperature | This compound N-oxide |

| Caro's acid (H₂SO₅) | This compound N-oxide |

Stereoselective Transformations and Chiral Pool Applications

The presence of two stereocenters in this compound makes it a chiral molecule, and as such, its reactions can be subject to stereochemical control. This is a crucial aspect in the synthesis of enantiomerically pure compounds, a cornerstone of modern pharmaceutical chemistry. nih.gov

The chiral 2-(propan-2-ol) substituent on the azepane ring can act as a directing group in subsequent reactions, influencing the stereochemical outcome at other positions on the ring. For instance, in reactions involving the functionalization of the azepane ring, the chiral side chain could favor the approach of a reagent from one face of the ring over the other, leading to a high degree of diastereoselectivity. researchgate.netclockss.org This principle is widely utilized in asymmetric synthesis. acs.org

Furthermore, this compound, if available in an enantiomerically pure form, could itself be a valuable building block in "chiral pool" synthesis. The chiral pool refers to the collection of readily available, enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. acs.orgnih.gov Chiral amino alcohols are a significant component of the chiral pool and are used in the synthesis of a wide range of pharmaceuticals and natural products. acs.org

The synthetic utility of chiral 1,2-amino alcohols is well-established. acs.org They can be used as chiral auxiliaries to control the stereochemistry of a reaction, and then subsequently be removed. Alternatively, the chiral fragment can be incorporated into the final target molecule. In the context of this compound, the chiral azepane-alcohol moiety could be a key component in the synthesis of novel, biologically active compounds.

| Transformation Type | Potential Outcome | Relevance |

| Diastereoselective alkylation of the azepane ring | Formation of a new stereocenter with a preferred configuration | Synthesis of complex substituted azepanes |

| Stereoselective reduction of a ketone derivative of the side chain | Control over the stereochemistry of the resulting alcohol | Access to different diastereomers of the parent compound |

| Use as a chiral ligand in asymmetric catalysis | Induction of chirality in a catalyzed reaction | Broad application in asymmetric synthesis |

Investigation of Reaction Mechanisms and Kinetic Studies

While no specific mechanistic or kinetic studies on this compound have been reported, the general mechanisms of reactions involving its functional groups are well understood.

The N-oxidation of tertiary amines is generally considered to be a nucleophilic attack of the amine on the electrophilic oxygen of the oxidizing agent. dtic.milacs.org The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the oxidant, and steric hindrance around the nitrogen atom.

Kinetic studies on the N-oxidation of various cyclic amines have been performed. researchgate.netrsc.org Such studies for this compound would likely reveal a second-order rate law, being first order in both the amine and the oxidizing agent. The rate constant would be influenced by the solvent and the temperature of the reaction. The presence of the 2-(propan-2-ol) substituent would exert a steric effect on the rate of N-oxidation compared to an unsubstituted azepane.

For stereoselective transformations, mechanistic investigations would focus on elucidating the nature of the transition states that lead to the observed diastereoselectivity. For instance, in a diastereoselective alkylation, computational modeling could be employed to understand the conformational preferences of the molecule and how the chiral side chain blocks one face of the azepane ring from the approaching electrophile.

Kinetic resolution is another area where kinetic studies would be pertinent. If a racemic mixture of this compound were subjected to a reaction with a chiral reagent or catalyst that reacts at different rates with the two enantiomers, it would be possible to separate them. The efficiency of such a resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow).

| Reaction | Key Mechanistic Feature | Factors Influencing Kinetics |

| N-Oxidation | Nucleophilic attack of nitrogen on the oxidant's oxygen | Amine nucleophilicity, oxidant electrophilicity, steric hindrance, solvent, temperature |

| Diastereoselective Ring Functionalization | Steric or electronic control by the chiral side chain | Nature of the directing group, reagent, and reaction conditions |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent | Chiral catalyst/reagent, substrate structure, temperature |

Coordination Chemistry and Metal Complexation Studies of 1 Azepan 2 Yl Propan 2 Ol

Ligand Design Principles Based on the Azepane and Propan-2-ol Scaffold

The efficacy of 1-(Azepan-2-yl)propan-2-ol as a ligand is rooted in its distinct structural features. The molecule combines an azepane ring with a propan-2-ol side chain attached to the C2 position of the ring. This arrangement creates a classic 1,2-amino alcohol, a privileged motif known for its strong ability to coordinate with metal ions. nih.gov

The core design principles are:

Bidentate Chelation: The nitrogen atom of the azepane ring and the oxygen atom of the hydroxyl group act as Lewis bases, donating their lone pairs of electrons to a metal center. Their proximity allows for the formation of a stable five-membered chelate ring, an entropically favored arrangement in coordination chemistry.

Chirality: The molecule possesses two stereocenters, one at the C2 position of the azepane ring and one at the carbinol carbon of the propan-2-ol group. This inherent chirality is crucial for applications in asymmetric catalysis, where the ligand can create a chiral environment around the metal's active site, enabling enantioselective transformations. researchgate.net

These features make this compound a promising candidate for forming stable, well-defined, and chiral coordination complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with amino alcohol ligands is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. alfa-chemistry.comnih.gov

Coordination with transition metals occurs through the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the vacant orbitals of the metal ion. A general reaction can be depicted as:

Mn+ + L → [ML]n+ (where M is a transition metal and L is this compound)

The ligand can coordinate as a neutral molecule (L) or, upon deprotonation of the hydroxyl group under basic conditions, as an anionic ligand (L⁻). This versatility allows it to form stable complexes with a wide range of transition metals, including but not limited to copper(II), zinc(II), nickel(II), cobalt(II), and rhodium(I). alfa-chemistry.comcore.ac.uk

The stoichiometry of the resulting complexes (the metal-to-ligand ratio) depends on factors such as the coordination number of the metal ion, the charge of the metal, and the steric bulk of the ligand. Common stoichiometries for bidentate ligands like this compound are 1:1 (ML) and 1:2 (ML₂).

The predicted geometries for these complexes are:

For a 1:1 (ML) complex: With a coordination number of four, a metal like Zn(II) or Cu(II) could adopt a tetrahedral or square planar geometry, respectively, assuming two other coordination sites are occupied by solvent molecules or counter-ions.

For a 1:2 (ML₂) complex: With two bidentate ligands, a metal with a coordination number of four would be fully coordinated. For a coordination number of six, a metal like Co(II) or Ni(II) would likely form an octahedral complex, with two additional ligands (e.g., water, chloride) occupying the remaining axial positions. researchgate.net

Characterization of the formed metal complexes relies on various spectroscopic techniques to confirm that coordination has occurred and to elucidate the structure of the complex.

Infrared (IR) Spectroscopy: Coordination to a metal center causes predictable shifts in the vibrational frequencies of the ligand's functional groups. A broadening of the O-H stretching band (typically ~3300 cm⁻¹) and a shift in the N-H stretching frequency (~3250 cm⁻¹) are indicative of their involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H-NMR spectrum of a diamagnetic complex (e.g., with Zn(II)), the protons near the coordinating nitrogen and oxygen atoms would experience a change in their chemical environment, leading to shifts in their resonance signals. For paramagnetic complexes (e.g., with Cu(II) or Co(II)), significant broadening of NMR signals is typically observed.

UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block transition metals, the appearance of new absorption bands in the visible region corresponding to d-d electronic transitions can confirm complex formation and provide information about the coordination geometry.

The following table illustrates hypothetical IR data changes upon complexation of this compound with a generic metal ion M(II), based on typical observations for amino alcohol ligands. core.ac.ukresearchgate.net

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Coordinated Ligand) | Interpretation |

| O-H Stretch | ~3350 cm⁻¹ (sharp) | ~3400 cm⁻¹ (broad) | Broadening indicates involvement in coordination. |

| N-H Stretch | ~3250 cm⁻¹ | Shift to lower frequency (~3200 cm⁻¹) | Shift indicates donation from N lone pair. |

| C-N Stretch | ~1100 cm⁻¹ | Shift to higher frequency (~1120 cm⁻¹) | Change in bond character upon coordination. |

| C-O Stretch | ~1080 cm⁻¹ | Shift to lower frequency (~1060 cm⁻¹) | Weakening of C-O bond upon O-coordination. |

This table is a representative example and not based on experimental data for this specific compound.

Potential Applications in Advanced Materials and Chemical Synthesis

Use as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The molecular structure of 1-(Azepan-2-yl)propan-2-ol, containing both a nitrogen atom within the azepane ring and a hydroxyl group, makes it a promising candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another. The stereocenter at the second position of the azepane ring can create a chiral environment that influences the stereochemical outcome of reactions.

While specific, detailed research on the application of this compound as a chiral auxiliary is not yet widely published, its structural motifs are analogous to other well-established chiral amino alcohols used in asymmetric synthesis. The nitrogen and oxygen atoms can coordinate to metal centers, forming chiral ligands for catalysts used in reactions such as asymmetric reductions, alkylations, and aldol (B89426) reactions. The steric bulk of the azepane ring and the specific conformation it adopts can be expected to play a crucial role in the degree of stereoselectivity achieved.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Ligand

| Reaction Type | Potential Metal Catalyst | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Enantioselective reduction of ketones and imines |

| Asymmetric Alkylation | Zinc (Zn), Copper (Cu) | Enantioselective addition of alkyl groups to aldehydes |

| Asymmetric Aldol Reaction | Titanium (Ti), Boron (B) | Stereoselective formation of β-hydroxy carbonyl compounds |

Further research is necessary to synthesize the corresponding metal complexes and evaluate their catalytic activity and enantioselectivity in these and other asymmetric transformations.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, with its secondary amine (within the azepane ring, after potential N-H activation) and hydroxyl group, allows for its potential incorporation into polymeric structures. These functional groups can serve as points for polymerization, enabling the synthesis of novel polymers with unique properties conferred by the chiral azepane moiety.

For instance, the hydroxyl group can undergo esterification or etherification with suitable difunctional monomers to form polyesters or polyethers. The azepane nitrogen could also be involved in ring-opening polymerization of the corresponding lactam, caprolactam, to produce derivatives of Nylon 6, potentially introducing chirality into the polymer backbone. The presence of the chiral pendant group, the propanol (B110389) side chain, could lead to polymers with interesting chiroptical properties, such as circular dichroism, which are valuable in applications like chiral chromatography and optical sensors.

Exploration as a Building Block for Complex Molecular Architectures

As a chiral building block, this compound offers a pre-defined stereocenter and multiple functionalization points for the synthesis of more complex molecular architectures. This is particularly valuable in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

The azepane ring can be further substituted, and the hydroxyl group can be converted into other functionalities, such as halides or amines, to facilitate coupling with other molecular fragments. The inherent chirality of the molecule can be transferred through subsequent synthetic steps to create complex structures with multiple stereocenters. The seven-membered ring of azepane provides a flexible yet constrained scaffold that can be exploited in the design of conformationally restricted peptides or other bioactive molecules.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The functional groups present in this compound, namely the hydrogen bond donor (hydroxyl group) and acceptor (nitrogen atom), make it a candidate for designing and constructing supramolecular structures.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Analogues and Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around 1-(Azepan-2-yl)propan-2-ol. Current multistep methods often limit synthetic versatility and hinder the preparation of highly substituted derivatives. manchester.ac.uk Future research should focus on pioneering more direct and modular strategies.

A significant area for exploration is the use of modern photochemical methods. For instance, a recently developed strategy involving the photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light, could be adapted to generate complex azepane cores. manchester.ac.uknih.gov This approach transforms a six-membered benzenoid framework into a seven-membered ring system, which, after hydrogenation, yields the azepane scaffold in just two steps. manchester.ac.uknih.gov Applying this to appropriately substituted nitroarenes could provide a novel and rapid entry to a library of this compound analogues.

Another promising avenue is the expansion of chemoenzymatic strategies. The use of biocatalysts, such as imine reductases (IREDs) or monoamine oxidases, can generate enantioenriched 2-aryl azepanes, which could serve as precursors. nih.govresearchgate.net Subsequent chemical modifications could then introduce the propan-2-ol side chain. Research into identifying new, robust enzymes capable of acting on a wider range of substrates would significantly enhance the utility of this approach. researchgate.net

Furthermore, formal migration-annulation protocols, such as those initiated by α-imino rhodium carbenes, offer a unique method for constructing azepane derivatives and could be investigated for their applicability to synthesizing analogues of this compound. acs.org The development of such innovative synthetic methodologies remains a critical open question for unlocking the full potential of this class of compounds.

| Synthetic Strategy | Potential Advantages | Key Research Question |

| Photochemical Ring Expansion | High modularity, rapid access to complex scaffolds from simple precursors. manchester.ac.uk | Can this method be adapted to control the stereochemistry of the propan-2-ol side chain attachment? |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions. nih.gov | What is the substrate scope of current biocatalysts for producing precursors to this compound? |

| Migration-Annulation Protocols | Novel bond formations, efficient construction of the seven-membered ring. acs.org | Can this protocol tolerate the functional groups required to build the target molecule and its derivatives? |

Deeper Understanding of Structure-Reactivity Relationships through Computational Methods

Computational chemistry offers powerful tools for gaining deeper insights into the relationship between the three-dimensional structure of this compound and its chemical reactivity. cuny.edu The conformational flexibility of the azepane ring is a key determinant of its properties, and understanding this is crucial for designing new molecules and reactions. lifechemicals.com

Future research should employ quantum chemical methods, such as Density Functional Theory (DFT), to model reaction mechanisms for the synthesis of new analogues. acs.org Such calculations can elucidate transition states, determine energy barriers, and predict the regioselectivity and stereoselectivity of reactions, thereby guiding experimental efforts. cuny.eduacs.org For example, computational studies could investigate the piperidine (B6355638) ring expansion process to form the azepane core, providing insights into the factors controlling the reaction's outcome. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models also represent a significant area for future investigation. morressier.com By building computational models that correlate structural features of various this compound derivatives with their reactivity or physical properties, researchers can predict the characteristics of yet-unsynthesized compounds. Advanced machine learning techniques can be used to interpret these models, highlighting which molecular fragments or descriptors are most influential. morressier.com An open question is how accurately these models can predict the properties of diastereomers, given the compound's multiple chiral centers.

| Computational Method | Research Focus | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states for synthesis. acs.org | Rational optimization of reaction conditions for higher yield and selectivity. |

| Molecular Dynamics (MD) | Analysis of the conformational landscape of the azepane ring. | Understanding how ring conformation influences reactivity and intermolecular interactions. |

| QSAR & Machine Learning | Predicting chemical properties and reactivity of novel analogues. morressier.com | Accelerated discovery of derivatives with desired characteristics without exhaustive synthesis. |

Investigation into Catalyst Development and Process Intensification

The efficiency, selectivity, and sustainability of synthesizing this compound and its derivatives are heavily dependent on catalysis. A key future direction is the development of novel catalysts tailored for specific transformations. This includes both homogeneous and heterogeneous metal-based catalysts as well as biocatalysts. mdpi.com For instance, developing catalysts for the asymmetric hydrogenation of an appropriate precursor could provide a direct and efficient route to enantiomerically pure products. The integration of active learning into experimental workflows could streamline the discovery of optimal multi-component catalyst systems. nih.gov

Biocatalysis, in particular, holds immense potential. The use of enzymes like lipases for the kinetic resolution of racemic intermediates, such as aryloxy-propan-2-yl acetates, is a well-established green technique that could be applied to this system. mdpi.com Research should focus on screening for and engineering enzymes with high activity and selectivity for substrates related to this compound.

Expanding Applications in Materials Science and Green Chemistry

While much of the focus on azepane derivatives has been in pharmaceuticals, the unique structure of this compound makes it an intriguing candidate for applications in materials science and as a target for green chemistry initiatives.

In materials science, the basic azepane structure is known to be used as a building block in polymers like polyurethanes. nbinno.com The presence of both a reactive secondary amine and a hydroxyl group in this compound suggests its potential as a functional monomer or a chain extender. Future research could explore its incorporation into polyesters, polyamides, or polyurethanes to create materials with novel properties, such as enhanced hydrophilicity, specific ligand-binding capabilities, or improved thermal stability. A key question is how the stereochemistry of the molecule would influence the macroscopic properties of the resulting polymers.

From a green chemistry perspective, the synthesis of this compound and its derivatives provides a platform for applying sustainable principles. chemijournal.comresearchgate.net Future work should focus on developing syntheses that maximize atom economy and minimize waste. nih.gov This includes exploring solvent-free reaction conditions, utilizing microwave irradiation to reduce reaction times and energy consumption, and employing solvents derived from renewable resources. rasayanjournal.co.inherts.ac.uk The use of green solvents is a critical aspect, aiming to replace traditional volatile organic compounds with safer alternatives like ionic liquids, supercritical fluids, or bio-based solvents such as ethyl lactate. orientjchem.org A significant challenge is to develop synthetic routes that are not only environmentally benign but also economically viable for potential large-scale production. cetjournal.it

| Application Area | Research Direction | Potential Impact |

| Materials Science | Use as a functional monomer in polymerization reactions. | Creation of new polymers with tailored properties for advanced applications. |

| Green Chemistry | Development of synthetic routes using green solvents and energy-efficient methods (e.g., microwave). rasayanjournal.co.inorientjchem.org | Reduction of the environmental footprint associated with the synthesis of fine chemicals. |

| Sustainable Processes | Designing syntheses based on renewable feedstocks. | Decreased reliance on petrochemical sources for chemical manufacturing. |

Q & A

Q. Optimization :

- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) for improved reactivity .

- Temperature : Controlled reflux conditions to enhance yield while minimizing side reactions.

Q. Example Reagents :

| Reaction Step | Reagents/Conditions |

|---|---|

| Cyclization | H₂SO₄ (catalytic), 120°C |

| Substitution | K₂CO₃, DMF, 80°C |

| Reduction | NaBH₄, MeOH, 0°C → RT |

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?